![molecular formula C19H20N4O2 B2969136 2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034210-23-4](/img/structure/B2969136.png)
2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising properties, which make it a potential candidate for the development of new drugs.
Scientific Research Applications
Synthesis and Biological Activities
Organocatalytic Synthesis : A study described the enantioselective organocatalytic approach to synthesize spiro[pyrrolidin-3,3'-oxindole] derivatives, which show important biological activities. This method allows for high enantiopurity and structural diversity, indicating a potential route for the synthesis of complex molecules that may include structures similar to the compound (Chen et al., 2009).
Antimicrobial Agents : Research on the synthesis of pyrimidinones and oxazinones derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material demonstrated these compounds' antimicrobial activity. This suggests potential antimicrobial applications for similarly structured compounds (Hossan et al., 2012).
Antiviral Activity : Another study focused on the synthesis and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, indicating potential avenues for developing antiviral agents from complex heterocyclic compounds (Attaby et al., 2006).
Anticancer Activity : The efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives was explored for their anticancer activity. This study exemplifies the potential for designing and synthesizing novel compounds with significant therapeutic effects (Kumar et al., 2013).
Chemical Transformations and Reactions
Cyclopropamitosenes Synthesis : A study on the synthesis of cyclopropamitosenes, a novel class of bioreductive anticancer agents, delves into the electrochemistry and biological activity of these compounds. The research into indolequinones starting from specific precursors provides insight into novel synthetic routes that may be applicable to the synthesis of related compounds (Cotterill et al., 1994).
Reaction with Indoles : The addition of indoles to specific oxazinones and the resultant synthesis of dihydro-1,3-oxazin-6-ones highlight the chemical reactivity of indole derivatives and their potential for generating pharmacologically relevant structures (Usachev et al., 2018).
properties
IUPAC Name |
2-indol-1-yl-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-6-7-18(21-20-14)25-16-9-11-23(12-16)19(24)13-22-10-8-15-4-2-3-5-17(15)22/h2-8,10,16H,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNLDYDDNKXIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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